molecular formula C4H7ClN4O2 B599221 methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride CAS No. 142782-22-7

methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride

Cat. No.: B599221
CAS No.: 142782-22-7
M. Wt: 178.576
InChI Key: MGRNUMFYRVKLEO-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C4H6N4O2·HCl It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Methyl-1H-1,2,4-triazole-3-carboxylate is harmful if swallowed and may cause skin, eye, and respiratory irritation . Proper safety measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid through esterification with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. For example, as a precursor to Ribavirin, it interferes with viral replication by inhibiting viral RNA polymerase .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 3-Methyl-1H-1,2,4-triazole
  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group on the triazole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications. Additionally, its hydrochloride salt form enhances its solubility in water, making it more suitable for various biological and industrial applications.

Properties

IUPAC Name

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H3,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRNUMFYRVKLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888977
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142782-22-7
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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